

Stachyose Tetrahydrate: A Comprehensive Technical Review of Safety and Toxicity

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Compound of Interest		
Compound Name:	Stachyose tetrahydrate	
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Introduction

Stachyose tetrahydrate, a non-digestible tetrasaccharide, is a member of the raffinose family of oligosaccharides. Composed of two α -D-galactose units, one α -D-glucose unit, and one β -D-fructose unit, it is found naturally in various plants, including soybeans and other legumes.[1][2] Due to its prebiotic properties and potential health benefits, stachyose is of increasing interest in the food and pharmaceutical industries. This technical guide provides a comprehensive overview of the available safety and toxicity data for **stachyose tetrahydrate**, with a focus on preclinical and clinical evidence. While direct and extensive toxicological data for **stachyose tetrahydrate** is limited, this guide synthesizes relevant information from studies on closely related galacto-oligosaccharides (GOS) and provides context from the toxicological profiles of its constituent monosaccharides.

Preclinical Safety and Toxicity

Comprehensive preclinical safety data specifically for **stachyose tetrahydrate** is not readily available in the public domain. However, studies on galacto-oligosaccharides (GOS), which are mixtures often containing stachyose, provide the most relevant surrogate data for assessing its preclinical safety profile.

Acute Oral Toxicity



No definitive LD50 value for **stachyose tetrahydrate** has been established from available literature. However, a study on a novel GOS product in rats indicated no mortality or toxic signs at a single oral dose of 5000 mg/kg.[3] This suggests a very low order of acute toxicity.

Subchronic Oral Toxicity

A 90-day subchronic oral toxicity study in Sprague-Dawley rats was conducted on a novel GOS product. The study established a No-Observed-Adverse-Effect-Level (NOAEL) of at least 2000 mg/kg/day for both male and female rats.[4] In this study, there were no treatment-related adverse effects observed in clinical signs, body weight, food and water intake, urinalysis, ophthalmology, hematology, blood chemistry, organ weights, or gross and histopathology.[4] Another study in juvenile rats also determined a NOAEL of 2000 mg/kg/day for a GOS product administered for 6 weeks.[5]

Table 1: Summary of Subchronic Oral Toxicity Study of a Galacto-oligosaccharide (GOS) Product in Rats

Parameter	Details	Reference
Test Substance	Novel Galacto-oligosaccharide (GOS)	[4]
Species	Sprague-Dawley Rats (male and female)	[4]
Duration	90 days	[4]
Dose Levels	0, 500, 1000, and 2000 mg/kg/day	[4]
Route of Administration	Oral	[4]
Key Findings	No treatment-related adverse effects observed.	[4]
NOAEL	≥ 2000 mg/kg/day	[4]

Genotoxicity



Genotoxicity studies on a novel GOS product, a relevant surrogate for stachyose, have been conducted. The results indicated no mutagenic potential in the Ames test (bacterial reverse mutation assay) or in Escherichia coli WP2uvrA, with or without metabolic activation.[4] Furthermore, no chromosomal aberrations were observed in cultured Chinese hamster lung (CHL/IU) cells.[4] An in vivo micronucleus test in mice also showed no induction of micronuclei in reticulocytes following oral administration of GOS.[4]

Table 2: Summary of Genotoxicity Studies on a Galacto-oligosaccharide (GOS) Product

Assay	Test System	Results	Reference
Bacterial Reverse Mutation Assay (Ames Test)	Salmonella typhimurium strains	Negative	[4]
Bacterial Reverse Mutation Assay	Escherichia coli WP2uvrA	Negative	[4]
In Vitro Chromosomal Aberration Test	Chinese Hamster Lung (CHL/IU) cells	Negative	[4]
In Vivo Micronucleus Test	Mouse reticulocytes	Negative	[4]

Chronic Toxicity and Carcinogenicity

There are no specific chronic toxicity or carcinogenicity studies available for **stachyose tetrahydrate** or closely related GOS in the public literature.

Reproductive and Developmental Toxicity

Specific reproductive and developmental toxicity studies for **stachyose tetrahydrate** are not available. A study in juvenile rats fed a novel GOS at doses up to 2000 mg/kg/day for 6 weeks from postnatal day 4 showed no effects on postnatal development.[5]

Clinical Safety

A clinical study investigating the safety and efficacy of "Deshipu stachyose granules" (DSG), a stachyose-enriched α-galacto-oligosaccharide preparation, provides valuable human safety



data. In a study with 100 healthy adults, daily consumption of 5 grams of DSG for 14 days was well-tolerated and did not cause significant adverse effects.[6] The study also demonstrated beneficial effects on the gut microbiota, including an increase in beneficial bacteria like Bifidobacterium and Lactobacillus.[6]

Table 3: Summary of a Clinical Safety Study of Stachyose-Enriched α -Galacto-oligosaccharides

Parameter	Details	Reference
Test Substance	Deshipu stachyose granules (DSG)	[6]
Study Population	100 healthy adults	[6]
Dosage	5 grams per day	[6]
Duration	14 days	[6]
Key Safety Findings	No significant adverse effects reported.	[6]
Key Efficacy Findings	Significant increase in fecal bifidobacteria and lactobacilli.	[6]

Metabolism and Toxicology of Constituent Monosaccharides

Stachyose is largely indigestible in the human upper gastrointestinal tract and is fermented by gut bacteria in the colon.[7] The toxicological profiles of its constituent monosaccharides—galactose, glucose, and fructose—are well-characterized.

Glucose: Generally considered safe and is the primary source of energy for the body.
 However, chronic high levels of glucose in the blood (hyperglycemia) can lead to "glucose toxicity," which is implicated in the pathogenesis of diabetes and its complications.[8][9][10]
 [11][12]



- Galactose: While a natural component of the diet, high concentrations of galactose can be toxic, particularly in individuals with galactosemia, a genetic disorder affecting galactose metabolism.[13][14][15][16][17]
- Fructose: Excessive consumption of fructose has been linked to adverse metabolic effects, including non-alcoholic fatty liver disease, dyslipidemia, and insulin resistance.[18][19][20]
 [21][22]

It is important to note that the toxic effects of these monosaccharides are generally associated with high levels of free monosaccharides in the bloodstream, which is not expected to occur with stachyose consumption due to its limited digestion and absorption.

Experimental Protocols Subchronic Oral Toxicity Study in Rats (based on GOS study)

- Test System: Sprague-Dawley rats, typically 5-6 weeks old at the start of the study, with equal numbers of males and females per group.
- Groups: A control group receiving the vehicle (e.g., distilled water) and at least three dose groups receiving the test substance (GOS) at geometrically spaced concentrations (e.g., 500, 1000, and 2000 mg/kg body weight/day).
- Administration: The test substance is administered orally, often by gavage, once daily for 90 consecutive days.
- Observations: Daily clinical observations, weekly body weight and food consumption measurements. Ophthalmoscopic examinations are performed before and at the end of the study.
- Clinical Pathology: Blood and urine samples are collected at termination for hematology, clinical chemistry, and urinalysis.
- Pathology: At the end of the 90-day period, all animals are euthanized, and a full necropsy is performed. Organ weights are recorded, and a comprehensive set of tissues is collected and preserved for histopathological examination.

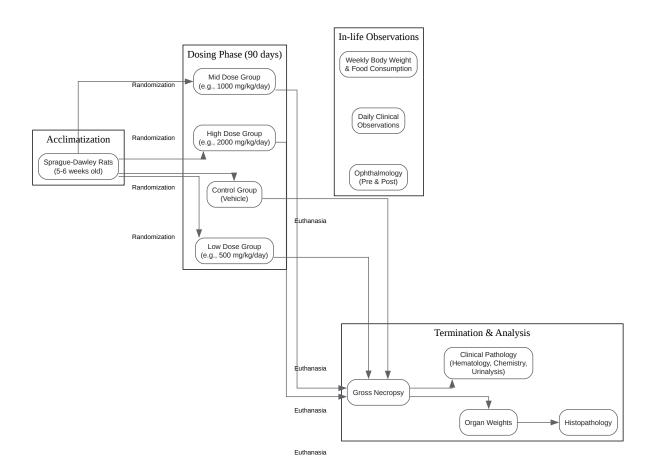


Bacterial Reverse Mutation Assay (Ames Test) (based on GOS study)

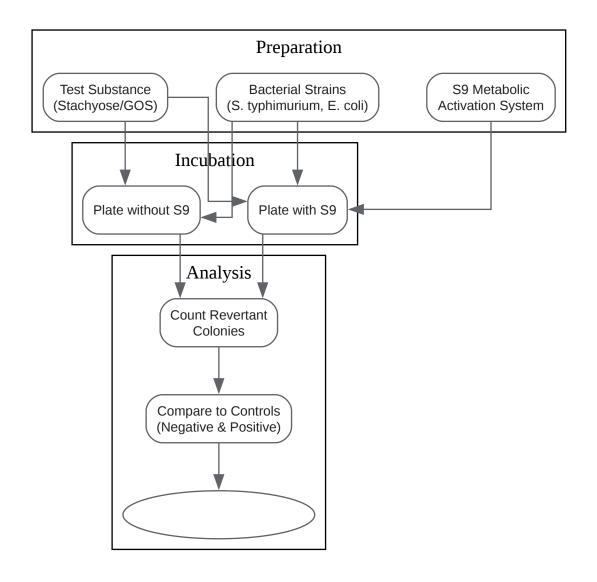
- Test System: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2uvrA) that are sensitive to different types of mutagens.
- Procedure: The test is conducted both with and without an exogenous metabolic activation system (S9 mix from rat liver). The test substance is incubated with the bacterial strains at various concentrations.
- Endpoint: The number of revertant colonies (colonies that have regained the ability to grow in the absence of a specific amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Diagrams

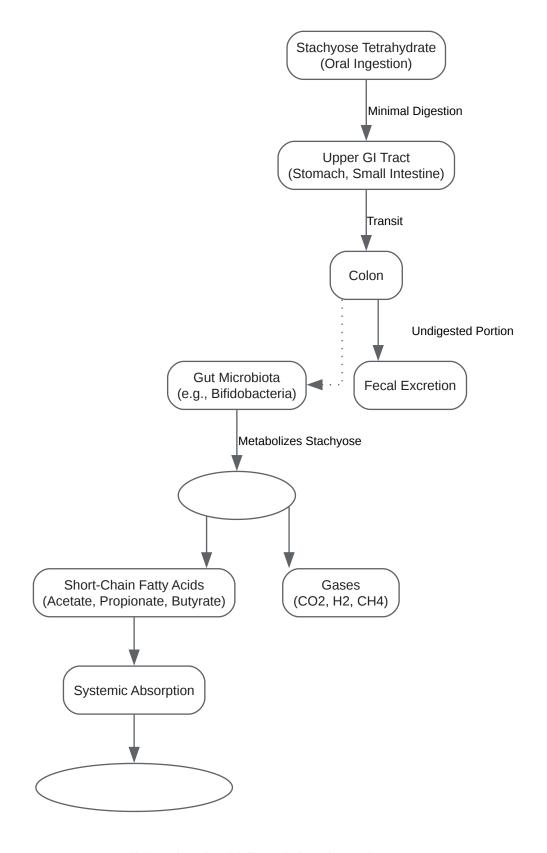












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